5-(Boc-amino)pyridine-2-ethanol
Description
Foundational Significance of Pyridine (B92270) Nuclei in Organic Synthesis and Medicinal Chemistry
The pyridine nucleus, a six-membered heteroaromatic ring containing one nitrogen atom, is a ubiquitous and vital structural motif in the realm of organic and medicinal chemistry. wisdomlib.orgnih.gov Its presence is fundamental to a vast array of natural products, including alkaloids like nicotine, essential vitamins such as niacin (Vitamin B3) and pyridoxine (B80251) (Vitamin B6), and crucial coenzymes. nih.govlifechemicals.com The unique electronic properties and reactivity of the pyridine ring make it an indispensable component in the design and synthesis of new molecules. slideshare.net
In medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to profound pharmacological activity. nih.govresearchgate.net This has resulted in the discovery and development of numerous therapeutic agents across various disease areas. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and its basicity can be fine-tuned through substitution, influencing the pharmacokinetic properties of drug candidates, such as solubility and bioavailability. nih.gov Consequently, pyridine derivatives are integral to a multitude of FDA-approved drugs. lifechemicals.comnih.gov
Strategic Importance of Highly Functionalized Pyridine Derivatives as Versatile Synthetic Intermediates
The true power of the pyridine nucleus in modern chemical research lies in its capacity to be extensively functionalized. The introduction of various substituents onto the pyridine ring generates a diverse library of derivatives with tailored chemical and physical properties. nih.gov These "highly functionalized" pyridines are not merely end-products but serve as versatile synthetic intermediates or building blocks for the construction of more complex molecular architectures. lifechemicals.com
The ability to strategically place different functional groups on the pyridine ring allows chemists to control the molecule's reactivity, solubility, and steric and electronic properties. nih.gov This control is paramount in the multi-step synthesis of complex target molecules, including pharmaceuticals, agrochemicals, and materials with novel optical or electronic properties. nih.govresearchgate.net The development of novel and efficient methods for the synthesis of these functionalized pyridines is, therefore, an active and critical area of research. nih.gov
Positioning 5-(Boc-amino)pyridine-2-ethanol within the Diverse Pyridine Chemical Space
Within the extensive family of functionalized pyridines, this compound holds a distinct and strategic position. This compound, with the CAS Number 1260802-13-8, incorporates several key features that make it a valuable synthetic intermediate. bldpharm.com The 'Boc' (tert-butyloxycarbonyl) protecting group on the amino function at the 5-position allows for controlled reactivity, enabling chemists to selectively unmask the amino group at a later stage of a synthetic sequence. google.comgoogle.com The ethanol (B145695) substituent at the 2-position provides a handle for further chemical transformations, such as oxidation, esterification, or conversion to a leaving group.
The specific arrangement of the Boc-amino and ethanol groups on the pyridine ring offers a unique combination of functionalities that can be exploited in the synthesis of a variety of target molecules. Its structure allows for the introduction of diversity at multiple points, making it a valuable building block in the generation of compound libraries for drug discovery and other applications. The strategic placement of these functional groups positions this compound as a key player in the ongoing exploration of the vast and fruitful pyridine chemical space.
Chemical and Physical Properties
The utility of this compound as a synthetic intermediate is underpinned by its distinct chemical and physical properties. A comprehensive understanding of these characteristics is essential for its effective application in multi-step synthetic strategies.
| Property | Value | Reference |
| CAS Number | 1260802-13-8 | bldpharm.com |
| Molecular Formula | C12H18N2O3 | bldpharm.com |
| Molecular Weight | 238.28 g/mol | bldpharm.com |
| Appearance | Solid | sigmaaldrich.com |
| Purity | Typically ≥96% | sigmaaldrich.com |
The presence of both a protected amine and a primary alcohol on the pyridine scaffold dictates its reactivity profile. The Boc-protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions to liberate the free amine. The primary alcohol can undergo a range of standard transformations, including oxidation to the corresponding aldehyde or carboxylic acid, and conversion to ethers or esters.
Synthesis and Manufacturing
The preparation of this compound involves a multi-step synthetic sequence. While specific industrial-scale manufacturing processes are often proprietary, the general synthetic strategy can be inferred from related chemical literature. A plausible route would involve the reduction of a suitable pyridine-2-carboxylate ester, followed by the introduction and protection of the amino group at the 5-position.
The protection of an aminopyridine with a Boc group is a common transformation in organic synthesis. This is typically achieved by reacting the aminopyridine with di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a base. google.comgoogle.com The synthesis of related 2-(pyridin-2-yl)ethanol derivatives has also been described, often starting from 2-pyridinecarboxaldehyde (B72084) and employing reduction methods. umich.edu The synthesis of 5-ethyl pyridin-2-ethanol analogs, for instance, highlights synthetic strategies that could be adapted for the preparation of the title compound. umich.eduresearchgate.net
Research and Development Applications
The primary value of this compound lies in its application as a versatile building block in research and development, particularly in the field of medicinal chemistry. The strategic placement of its functional groups allows for the synthesis of a diverse range of more complex molecules with potential biological activity.
For example, the ethanol side chain can be modified to introduce various linkers or pharmacophores, while the protected amino group can be deprotected and subsequently acylated, alkylated, or used in coupling reactions to build larger molecular scaffolds. Compounds with pyridine rings are actively investigated for a wide array of therapeutic applications, including as antimicrobial, antiviral, and anticancer agents. researchgate.netontosight.ai The structural motifs present in this compound make it a valuable precursor for the synthesis of novel compounds for screening in these and other disease areas.
Furthermore, the development of new synthetic methodologies often utilizes well-defined building blocks like this compound to demonstrate the scope and utility of a new reaction. For instance, recent advances in photocatalysis and cross-coupling reactions often rely on the availability of such functionalized heterocyclic intermediates. acs.orgacs.org
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[6-(2-hydroxyethyl)pyridin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-10-5-4-9(6-7-15)13-8-10/h4-5,8,15H,6-7H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAWSNGJZOQDPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Core Pyridine Framework Preceding 5 Boc Amino Pyridine 2 Ethanol
De Novo Pyridine (B92270) Ring Construction Strategies
The creation of the pyridine ring from acyclic precursors, known as de novo synthesis, is a cornerstone of heterocyclic chemistry. These methods offer the flexibility to introduce a wide range of substituents onto the pyridine core.
Cyclo-condensation Reactions for Substituted Pyridines
Cyclo-condensation reactions are a classical and widely used approach for the synthesis of substituted pyridines. researchgate.net These reactions typically involve the formation of carbon-carbon and carbon-nitrogen bonds in a sequential or concerted manner to build the six-membered ring.
First reported in 1881, the Hantzsch pyridine synthesis is a multicomponent reaction that traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. wikipedia.org The driving force for this aromatization step is the formation of a stable aromatic ring. wikipedia.org
The classical Hantzsch synthesis has several drawbacks, including the potential for harsh reaction conditions and low yields. wikipedia.org Consequently, numerous modern adaptations have been developed to improve the efficiency and environmental friendliness of this reaction. These modifications include the use of microwave irradiation, ionic liquids as catalysts, and aqueous reaction media. wikipedia.orgresearchgate.netnih.govnih.gov For instance, the use of p-toluenesulfonic acid (PTSA) as a catalyst under ultrasonic irradiation in aqueous micelles has been shown to significantly improve yields, with some reactions achieving up to 96% product yield. wikipedia.org
| Catalyst/Condition | Key Advantages | Representative Yields | Reference |
|---|---|---|---|
| Microwave Irradiation | Reduced reaction times, often higher yields. | Can be quantitative. | nih.gov |
| Ionic Liquids | "Greener" solvent, can be recycled, room temperature reactions. | Good to excellent yields. | wikipedia.org |
| Ultrasonic Irradiation in Aqueous Micelles (with PTSA) | High yields, environmentally friendly solvent. | Up to 96%. | wikipedia.org |
| Fe2ZnAl2O7 Nanocatalyst | Solvent-free conditions, high yields, short reaction times. | High to excellent. | researchgate.net |
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants. taylorfrancis.comrsc.org The Hantzsch synthesis is a prime example of an MCR. taylorfrancis.com Other MCRs for pyridine synthesis often involve a [2+2+1+1] or a [3+2+1] disconnection approach. taylorfrancis.com These reactions are particularly valuable for creating diverse libraries of substituted pyridines for applications in drug discovery and materials science. taylorfrancis.comrsc.org The use of nanocatalysts in these MCRs has been a significant recent development, offering advantages such as high efficiency and reusability. rsc.org A three-component synthesis of polysubstituted pyridines has been developed based on the Diels-Alder reactions of 2-azadienes, which are formed through a redox-neutral catalytic intermolecular aza-Wittig reaction. nih.govwhiterose.ac.uk
Cycloaddition Reactions for Pyridine Ring Assembly
Cycloaddition reactions provide a powerful and atom-economical route to the pyridine nucleus. nih.govbaranlab.org These reactions involve the combination of a diene and a dienophile to form a six-membered ring. In the context of pyridine synthesis, either the diene or the dienophile can contain the nitrogen atom.
A common strategy is the inverse-electron-demand Diels-Alder reaction, where an electron-poor diene, such as a 1,2,4-triazine, reacts with an electron-rich dienophile. acsgcipr.org The initial cycloadduct then undergoes a retro-Diels-Alder reaction, extruding a small molecule like nitrogen gas to afford the aromatic pyridine ring. acsgcipr.org Another approach involves the [4+2] cycloaddition of 1-azadienes with alkynes, which can proceed either thermally or under transition-metal catalysis. rsc.org While the direct Diels-Alder reaction of 1-azadienes is often electronically disfavored, modifications such as the use of an electron-donating group on the nitrogen can facilitate the reaction. baranlab.org
Transition Metal-Catalyzed Pyridine Syntheses
Transition metal catalysis has revolutionized the synthesis of pyridines, offering novel pathways with high efficiency and selectivity. thieme-connect.comacsgcipr.orgontosight.ai These methods often proceed under milder conditions than classical approaches and allow for the construction of highly substituted pyridines that are difficult to access otherwise. thieme-connect.com
A prominent example is the [2+2+2] cycloaddition of two alkyne molecules and a nitrile, catalyzed by various transition metals such as cobalt, rhodium, and iron. nih.govacsgcipr.orgresearchgate.net This reaction is a highly convergent and atom-efficient method for constructing the pyridine ring. acsgcipr.org Iron-catalyzed versions are particularly attractive due to the low cost and low toxicity of iron. researchgate.net
Ruthenium catalysts have emerged as particularly versatile tools for pyridine synthesis. acs.orgacs.orgnih.gov Ruthenium-catalyzed annulation reactions can proceed through various mechanisms, including C-H activation. acs.org For example, the formal dehydrative [4+2] cycloaddition of enamides and alkynes catalyzed by a ruthenium complex provides a route to highly substituted pyridines. pku.edu.cn Another approach involves the ruthenium-catalyzed cycloisomerization of 3-azadienynes to furnish substituted pyridines. organic-chemistry.org These methods highlight the power of ruthenium catalysis to forge complex heterocyclic structures from relatively simple starting materials. organic-chemistry.org
| Reaction Type | Catalyst | Key Features | Reference |
|---|---|---|---|
| [2+2+2] Cycloaddition | Co, Rh, Fe | Highly atom-economical, convergent. | nih.govacsgcipr.orgresearchgate.net |
| Formal [4+2] Cycloaddition | Ru | Access to highly substituted pyridines. | pku.edu.cn |
| Cycloisomerization | Ru | Formation of pyridines from azadienynes. | organic-chemistry.org |
Copper-Catalyzed Cyclization Processes
Copper-catalyzed reactions have become a practical and robust strategy for synthesizing polysubstituted pyridines. These methods often involve multi-component reactions, which allow for the assembly of complex products from simple, readily available starting materials in a single step.
A notable example is the copper(I)-catalyzed three-component tandem cyclization of ketoxime acetates, aldehydes, and activated methylene (B1212753) compounds. Current time information in Rio Grande County, US.wikipedia.org This process typically proceeds smoothly at elevated temperatures (e.g., 120 °C) in a solvent like DMSO. Current time information in Rio Grande County, US. One effective catalyst system utilizes a heterogeneous, reusable copper(I) bromide complex supported on a modified MCM-41 silica (B1680970) material [MCM-41-2N-CuBr]. Current time information in Rio Grande County, US. This approach is valued for its operational simplicity and the ability to recycle the catalyst multiple times without significant loss of activity. Current time information in Rio Grande County, US.
The versatility of copper catalysis is further demonstrated in the annulation of oxime esters, which provides a novel and efficient route to pyridine derivatives. wikipedia.org For instance, the synergistic use of a copper(I) salt with an iminium co-catalyst enables a [3+3]-type condensation between O-acetyl ketoximes and α,β-unsaturated aldehydes, yielding a diverse range of pyridines. wikipedia.org Other variations include the copper-catalyzed oxidative coupling of oxime acetates with compounds like toluene (B28343) derivatives or benzylamines, expanding the scope and flexibility of these synthetic routes. rsc.org
Table 1: Examples of Copper-Catalyzed Pyridine Synthesis This table summarizes representative copper-catalyzed cyclization reactions, highlighting the diversity of reactants and the efficiency of the methods.
| Reactant 1 | Reactant 2 | Reactant 3 | Copper Catalyst | Yield (%) | Reference |
| Acetophenone oxime acetate | Paraformaldehyde | Ethyl acetoacetate | MCM-41-2N-CuBr | 91% | Current time information in Rio Grande County, US. |
| O-acetyl ketoxime | α,β-unsaturated aldehyde | - | Copper(I) salt | Good to High | wikipedia.org |
| Oxime acetate | Toluene derivative | - | Copper catalyst | - | rsc.org |
Silver-Catalyzed Hetero-Dimerization Routes
Silver catalysis offers a unique pathway for the construction of pyridine scaffolds, particularly through domino reactions involving isocyanide-based starting materials. A key strategy is the silver-catalyzed hetero-dimerization of vinyl isocyanides with isocyanoacetamides. organic-chemistry.org This multistep domino reaction provides a streamlined protocol for the synthesis of fully substituted pyridines from accessible precursors in a single operation. organic-chemistry.org
The proposed mechanism involves the formation of key intermediates, such as an amidoketenimine and an azabutadienylketene, which undergo subsequent cyclization and aromatization to furnish the pyridine core. organic-chemistry.org This method is notable for its ability to construct highly congested, polysubstituted pyridine rings that can serve as precursors for more complex polycyclic frameworks. organic-chemistry.org
While silver is widely used in catalysis, including for the synthesis of various N-heterocycles and for processes like protodecarboxylation of heteroaromatic carboxylic acids, the specific application to pyridine ring formation via hetero-dimerization of isocyanides represents a distinct and powerful approach. dntb.gov.uadntb.gov.ua Other silver-based catalysts are also employed in hydrodealkylation processes to produce unsubstituted pyridine from alkylated precursors. wikipedia.org
Post-Synthetic Functionalization and Derivatization of Pyridine Scaffolds
Once the pyridine core is formed, its further functionalization is crucial for elaborating molecular structure and tuning properties. Direct functionalization of the pyridine ring, however, presents a significant challenge due to the electronic properties of the heterocycle.
Regioselective C-H Functionalization Methodologies on Pyridines
Direct C-H functionalization is an atom-economical strategy for modifying the pyridine ring without pre-installing activating groups. acs.org The primary challenge lies in controlling the regioselectivity, as the pyridine ring has multiple C-H bonds with different reactivities. mdpi.com The electron-deficient nature of the ring and the coordinating ability of the nitrogen atom make it a difficult substrate for many catalytic systems. organic-chemistry.orgacs.org
Significant progress has been made in developing protocols for selective C-H arylation. For instance, palladium-catalyzed methods have been developed for the C-H arylation of pyridines bearing electron-withdrawing groups, showing excellent regioselectivity for the 3- and 4-positions. organic-chemistry.org The selectivity is influenced by a combination of electronic effects—such as repulsion between the nitrogen lone pair and the C-Pd bond at the C2/C6 positions—and steric factors. organic-chemistry.org
The use of directing groups is another powerful strategy to control regioselectivity. An oxazoline (B21484) group, for example, can direct rhodium-catalyzed C-H amidation to a specific position on the pyridine scaffold. dntb.gov.ua This approach allows for the introduction of an amino group under mild conditions, and the directing group can be subsequently removed. dntb.gov.ua The position of the directing group itself can have a profound impact on substrate reactivity and the resulting regiochemical outcome. dntb.gov.ua
Table 2: Regioselective C-H Functionalization of Pyridine Derivatives This table illustrates different strategies for achieving regioselective C-H functionalization on the pyridine ring.
| Pyridine Substrate | Reaction Type | Catalyst System | Position Functionalized | Directing Group | Reference |
| Pyridines with EWG | Arylation | Palladium/Carboxylic acid | C3 / C4 | None | organic-chemistry.org |
| Oxazoline-substituted pyridines | Amidation | Rhodium catalyst | C5 (relative to DG) | Oxazoline | dntb.gov.ua |
| 2-F and 2-Cl pyridines | Amidation | Rhodium catalyst | C3 or C5 | Oxazoline | dntb.gov.ua |
Nucleophilic Dearomatization and Subsequent Rearomatization Pathways
Nucleophilic dearomatization is a sophisticated strategy for functionalizing pyridines, particularly for accessing substitution patterns that are difficult to obtain through other means. acs.orgresearchgate.net This process involves temporarily disrupting the aromaticity of the pyridine ring. The inherent stability of the aromatic system makes this thermodynamically unfavorable, so the pyridine must first be activated. acsgcipr.org
Activation is typically achieved by functionalizing the pyridine nitrogen, for example, through N-acylation or N-sulfonylation, to form a highly electrophilic pyridinium (B92312) salt. acs.orgresearchgate.net This activated intermediate is then susceptible to attack by a wide range of nucleophiles (e.g., organometallic reagents, enolates). acs.orgresearchgate.net The attack breaks the aromaticity, leading to a stable, non-aromatic dihydropyridine (B1217469) (DHP) derivative. researchgate.netacsgcipr.org
This dearomatization event is often coupled with a subsequent rearomatization step, such as oxidation or elimination, which re-establishes the pyridine ring, now bearing a new substituent. nih.gov This sequence allows for the net functionalization of the pyridine core. Asymmetric versions of this reaction have been developed using chiral catalysts, providing access to enantioenriched DHP structures. acs.org
Substitution Reactions on Halogenated and Other Activated Pyridine Substrates
Halogenated pyridines are exceptionally valuable intermediates in organic synthesis. The carbon-halogen bond serves as a versatile handle for introducing a wide variety of functional groups through substitution reactions, most commonly via a nucleophilic aromatic substitution (SNAr) mechanism. dntb.gov.uaacs.org
The reactivity and orientation of nucleophilic substitution on polyhalogenated pyridines are influenced by the nature and position of the halogen atoms. For instance, in studies with chloropolyfluoropyridines, the activating effect of a chlorine substituent on the rate of substitution by ammonia was found to decrease in the order of ortho > meta > para relative to the reaction center.
Synthesizing the requisite halopyridine precursor with the correct regiochemistry can be challenging. Traditional electrophilic halogenation often requires harsh conditions and can produce mixtures of isomers due to the electron-deficient nature of the pyridine ring. dntb.gov.ua Modern methods have been developed to overcome these limitations. One approach involves a ring-opening/ring-closing sequence via Zincke imine intermediates, which allows for mild and highly regioselective halogenation at the 3-position. dntb.gov.ua Another strategy involves installing a phosphine (B1218219) group at the 4-position, which then acts as a leaving group that can be displaced by a halide nucleophile in an SNAr-type process. acs.org These advanced methods provide reliable access to specifically substituted halopyridines, which are crucial starting materials for further derivatization. acs.org
Specific Synthetic Routes to 5 Boc Amino Pyridine 2 Ethanol
Strategies for the Orthogonal Installation of Amino and Hydroxyl-Bearing Substituents
In the synthesis of complex molecules with multiple functional groups, such as 5-(Boc-amino)pyridine-2-ethanol, an orthogonal protection strategy is paramount. This strategy involves the use of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group without affecting the others. fiveable.me For the target molecule, it is necessary to protect the hydroxyl group of the ethanol (B145695) substituent while the amino group is introduced and subsequently protected with a Boc group, or vice-versa.
A common and effective strategy involves protecting the primary alcohol as a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, or as a benzyl ether (Bn). These groups are chosen for their stability across a wide range of reaction conditions and their specific deprotection methods, which are orthogonal to the acid-labile Boc group.
Silyl Ethers (e.g., TBDMS): The hydroxyl group of pyridine-2-ethanol can be protected by reacting it with a silyl chloride, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole. wikipedia.org The resulting TBDMS ether is robust and stable to the conditions typically required for nitration and subsequent reduction to form the amine. Crucially, it is stable to the basic conditions of Boc-protection and the acidic conditions used for Boc-deprotection. The TBDMS group is selectively cleaved at the final stage using a fluoride source, such as tetrabutylammonium fluoride (TBAF) or hydrofluoric acid (HF) in pyridine (B92270). wikipedia.orgharvard.edu
Benzyl Ethers (Bn): Another widely used protecting group for alcohols is the benzyl ether. It is typically installed by treating the alcohol with a benzyl halide (e.g., benzyl bromide) in the presence of a strong base like sodium hydride (NaH). organic-chemistry.orgpearson.com The benzyl ether is stable to both acidic and basic conditions, making it compatible with the introduction and protection of the amino group. The key advantage of the benzyl group is its removal by catalytic hydrogenolysis (e.g., H₂, Pd/C), conditions which can sometimes simultaneously reduce a nitro group precursor to the amine. organic-chemistry.org This can be a highly efficient step if planned correctly. However, if the nitro reduction needs to be performed chemically (e.g., with metals like Fe or Sn in acid), the benzyl ether remains intact.
The orthogonality of these protecting groups is summarized in the table below.
| Protecting Group | Functionality Protected | Common Protection Reagents | Common Deprotection Conditions | Orthogonal to Boc Group? |
| Boc | Amine | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong Acid (e.g., TFA, HCl) fishersci.co.uk | - |
| TBDMS | Alcohol | TBDMS-Cl, Imidazole | Fluoride Source (e.g., TBAF, HF•Py) wikipedia.org | Yes |
| Bn | Alcohol | Bn-Br, NaH | Catalytic Hydrogenolysis (H₂, Pd/C) organic-chemistry.org | Yes |
A plausible synthetic sequence would therefore involve the initial synthesis of pyridine-2-ethanol, followed by protection of the hydroxyl group as a TBDMS or benzyl ether. Subsequent functionalization at the 5-position (nitration), reduction of the nitro group, and Boc-protection of the resulting amine can then be carried out. The final step would be the selective deprotection of the hydroxyl group to yield the target compound.
Synthesis of the Pyridine-2-ethanol Moiety
The formation of the pyridine-2-ethanol portion of the molecule is a critical step. This can be achieved through several methods, primarily involving either the direct functionalization of the pyridine ring or the modification of a pre-existing substituent.
Directly introducing a hydroxyethyl or hydroxymethyl group onto an unsubstituted pyridine ring at the C-2 position is a challenging transformation due to the inherent electronic properties of the pyridine ring, which is generally deactivated towards electrophilic substitution. However, recent advances in catalysis have provided novel methods to achieve this.
One modern approach involves the visible-light-induced photoredox catalysis. This method allows for the direct synthesis of 2-hydroxymethylated pyridines from pyridine N-oxides using methanol as the hydroxymethyl radical source under mild conditions. organic-chemistry.org Although this represents a cutting-edge, one-step strategy, it often requires specific photocatalysts and reaction setups. Another strategy is the single-point activation of pyridines, for instance by using an electron-deficient benzyl group to form a pyridinium (B92312) salt. This activation facilitates dearomatization and subsequent functionalization, such as reductive hydroxymethylation using paraformaldehyde. wikipedia.orgbham.ac.uk While powerful, these methods are often applied to the synthesis of piperidines and may require specific activating groups that must later be removed.
A more traditional, robust, and widely utilized method for synthesizing pyridine-2-ethanol is the derivatization of 2-methylpyridine (B31789), also known as 2-picoline. This reaction involves a base-catalyzed condensation of 2-picoline with an aldehyde, typically formaldehyde (B43269) or its polymer equivalent, paraformaldehyde. google.comresearchgate.net The methyl group at the 2-position of the pyridine ring is sufficiently acidic to be deprotonated by a base, forming a nucleophilic carbanion that then attacks the electrophilic carbonyl carbon of formaldehyde.
The reaction is typically carried out at elevated temperatures (140-150 °C) and pressures in the presence of a base, such as a tertiary amine (e.g., triethylamine). google.com The initial product is 2-(pyridin-2-yl)ethanol. This method is highly effective and can produce the desired product with high selectivity and yield.
The table below summarizes findings from patent literature for this transformation.
| Reactants | Base | Temperature (°C) | Time (h) | Selectivity (%) | Yield (%) |
| 2-Methylpyridine, Paraformaldehyde | Triethylamine | 140 | 2 | 95 | 94 |
| 2-Methylpyridine, Acetaldehyde | Triethylamine | 140 | 2 | Not specified | Not specified |
| 3-Methylpyridine, Paraformaldehyde | Triethylamine | 140 | 2 | 93 | 86 |
| 4-Methylpyridine, Paraformaldehyde | Triethylamine | 140 | 2 | Not specified | Not specified |
Data compiled from patent JP2010270008A. rsc.org
This derivatization approach remains one of the most practical and scalable routes to the pyridine-2-ethanol core structure.
Introduction of the 5-Amino Functionality
With the pyridine-2-ethanol moiety (or a protected version) in hand, the next critical step is the introduction of an amino group at the C-5 position. This is typically accomplished through indirect methods involving the reduction of a nitro or cyano precursor, or through direct amination techniques.
The most common strategy for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. This two-step sequence involves:
Nitration: The pyridine ring is nitrated to introduce a nitro (-NO₂) group. For a 2-substituted pyridine like pyridine-2-ethanol, electrophilic nitration typically occurs at the C-5 position. The reaction is usually performed using a mixture of concentrated nitric acid and sulfuric acid. chemicalbook.com A one-pot method for synthesizing 2-hydroxy-5-nitropyridine from 2-aminopyridine involves nitration followed by a diazotization-hydrolysis sequence. google.com A similar nitration can be envisioned for a protected pyridine-2-ethanol substrate. A recent method for the meta-nitration of 2-arylpyridines proceeds through a radical pathway involving oxazino azine intermediates, offering high regioselectivity for the C-5 position. acs.org
Reduction: The 5-nitro group is then reduced to a 5-amino group (-NH₂). This reduction can be achieved using various methods:
Catalytic Hydrogenation: This is a clean and efficient method involving the use of hydrogen gas (H₂) and a metal catalyst, most commonly palladium on carbon (Pd/C). highfine.com It is highly effective for reducing aromatic nitro groups and is compatible with many other functional groups, particularly if the hydroxyl group is protected as a silyl ether.
Metal/Acid Reduction: Classic reduction methods using metals like tin (Sn) or iron (Fe) in the presence of a strong acid (e.g., HCl) are also effective for converting nitro groups to amines.
The table below outlines common conditions for the reduction of nitro-pyridines.
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| 2-methoxy-5-nitropyridine | 10% Pd/C, H₂, Methanol, 60-65°C | 2-methoxy-5-aminopyridine | High |
| 2-amino-5-chloropyridine | H₂O₂, H₂SO₄ (for nitration) | 5-chloro-2-nitropyridine | 71 |
| 2-aminopyridine | H₂SO₄, fuming HNO₃ | 2-amino-5-nitropyridine | 91.67 |
Data from various sources. harvard.educhemicalbook.comhighfine.com
Alternatively, a cyano group at the 5-position could be reduced to an aminomethyl group, but the direct introduction of an amino group is more commonly achieved via the nitro-reduction pathway.
Direct C-H amination is an attractive, atom-economical strategy that avoids the multi-step nitration-reduction sequence. These reactions involve the direct formation of a C-N bond at an unfunctionalized C-H position on the pyridine ring. While amination of pyridines often favors the C-2 or C-4 positions (e.g., via the Chichibabin reaction or transition-metal-catalyzed processes), methods for C-3 or C-5 (meta) functionalization are emerging.
Transition-metal catalysis, particularly with copper, has been shown to mediate C-H amination. For example, 2-(pyridin-2-yl)aniline has been used as a removable directing group to guide C-H amination to the β-position of benzamide derivatives. rsc.org While not a direct amination of the pyridine ring itself, it demonstrates the principle of directed C-H functionalization. More relevantly, some transition-metal-catalyzed reactions can achieve amination at positions adjacent to existing functional groups. cymitquimica.com
However, achieving selective direct amination at the C-5 position of a 2-substituted pyridine can be challenging and may have a more limited substrate scope compared to the classical nitration-reduction route. For the synthesis of this compound, the reductive methodology starting from a 5-nitro precursor generally offers a more reliable and predictable outcome.
Rational Implementation of the tert-Butyloxycarbonyl (Boc) Protecting Group
The tert-Butyloxycarbonyl (Boc) group is a widely employed amine protecting group in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions. The introduction of the Boc group onto the 5-amino position of a pyridine ring bearing a 2-ethanol substituent, or onto 5-aminopyridine prior to the introduction of the 2-ethanol group, requires careful consideration of the reaction conditions to ensure high yield and selectivity.
The N-Boc protection of aminopyridines is typically achieved through the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. A variety of reaction conditions have been reported in the literature, offering flexibility in terms of solvents, bases, and reaction temperatures. The choice of a specific protocol often depends on the substrate's solubility, the presence of other functional groups, and the desired reaction rate.
Commonly used bases for this transformation include 4-dimethylaminopyridine (DMAP), triethylamine (TEA), sodium hydroxide (NaOH), and sodium bicarbonate (NaHCO₃). The reaction is frequently carried out in solvents such as acetonitrile, tetrahydrofuran (THF), dichloromethane (DCM), or even in aqueous media. google.comfishersci.co.uk For instance, a general procedure involves stirring the aminopyridine with Boc₂O and a base like triethylamine in a suitable solvent at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC), and upon completion, the product is typically isolated by extraction and purified by column chromatography. google.com
A patent describing a method for the Boc protection of aminopyridines highlights a process where aminopyridine and (BOC)₂O are reacted in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 1-hydroxybenzotriazole (HOBT), and an alkali in a solvent. This method is reported to provide high yields and selectivity. google.com Another patented method suggests that the reaction can be carried out at room temperature with a reaction time of 0.5-2 hours, achieving yields of 80-90%. google.com
The following interactive table summarizes various established protocols for the N-Boc protection of amines, which are applicable to pyridine amines.
| Reagents | Base | Solvent | Temperature | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|---|
| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Dichloromethane (DCM) | Room Temperature | 2 hours | 90% | google.com |
| Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (DMAP), Triethylamine (TEA) | Dichloromethane (DCM) | Room Temperature | 8 hours | 60% | google.com |
| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Hydroxide (NaOH) | Water/Dioxane | Not specified | Not specified | High | fishersci.co.uk |
| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Bicarbonate (NaHCO₃) | Chloroform/Water (biphasic) | Reflux | Not specified | High | fishersci.co.uk |
| Di-tert-butyl dicarbonate (Boc₂O) | None | Methanol | Room Temperature | Not specified | High | wuxiapptec.com |
In the context of synthesizing this compound, a key challenge is the chemoselective protection of the amino group in the presence of the hydroxyl group of the ethanol substituent. The amino group is generally more nucleophilic than the hydroxyl group, which allows for selective N-Boc protection under carefully controlled conditions.
Several studies have demonstrated the successful chemoselective N-Boc protection of amino alcohols. For example, catalyst-free N-tert-butyloxycarbonylation of amines in water has been shown to yield N-Boc derivatives chemoselectively, with amino alcohols affording N-Boc protected derivatives without the formation of oxazolidinone by-products. organic-chemistry.org This high chemoselectivity is attributed to the higher nucleophilicity of the amino group compared to the hydroxyl group.
Furthermore, protocols utilizing protic ionic liquids as catalysts have been developed for the highly selective N-tert-butyloxycarbonylation of amines, including those containing hydroxyl groups. researchgate.net These methods often proceed under solvent-free conditions and at room temperature, offering an environmentally benign and efficient route to the desired N-Boc protected compounds. The use of alcoholic solvents has also been reported to enhance the rate of Boc protection of aromatic amines at room temperature without the need for a base. wuxiapptec.com
When considering a synthetic strategy for this compound, two primary routes can be envisioned:
Route A: Protection of 5-aminopyridine-2-ethanol. This approach involves the direct Boc protection of the pre-formed 5-aminopyridine-2-ethanol. The synthesis of 2-(2-hydroxyethyl)pyridine derivatives can be achieved through methods such as the reaction of 2-methylpyridine with formaldehyde. guidechem.compatsnap.com Subsequent nitration at the 5-position followed by reduction would yield 5-aminopyridine-2-ethanol, which could then be subjected to selective N-Boc protection. The key to this route is the chemoselective protection of the amino group over the hydroxyl group, which, as discussed, is generally feasible.
Route B: Introduction of the ethanol group to a protected aminopyridine. This strategy involves first protecting the amino group of 5-aminopyridine with a Boc group to form tert-butyl (pyridin-3-yl)carbamate. Subsequently, the 2-ethanol group can be introduced. The introduction of an ethanol group at the 2-position of a pyridine ring can be accomplished through various methods, including the reaction of a 2-halopyridine with ethylene glycol in the presence of a strong base, followed by reduction. guidechem.com
Strategic Chemical Transformations and Advanced Derivatizations of 5 Boc Amino Pyridine 2 Ethanol
Chemical Deprotection of the N-Boc Group in 5-(Boc-amino)pyridine-2-ethanol
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under various conditions and its susceptibility to cleavage under acidic conditions. The removal of the Boc group from this compound is a critical step in many synthetic pathways, unmasking the amino functionality for further elaboration.
Acid-catalyzed deprotection is the most common method for the removal of the N-Boc group. The mechanism involves protonation of the carbamate (B1207046) carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine. nih.govosti.gov
Commonly employed acidic reagents for this transformation include trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent. buffalostate.eduru.nl TFA is often used in dichloromethane (DCM), while HCl is typically used as a solution in dioxane or methanol. organic-chemistry.orgnih.govresearchgate.netresearchgate.net The choice of acid and solvent can be critical to avoid side reactions and ensure the stability of other functional groups within the molecule. For instance, 4M HCl in dioxane is a frequently used reagent for the deprotection of Boc-protected amino acids and peptides, often achieving complete removal within 30 minutes at room temperature. nih.govresearchgate.net
The general conditions for acid-catalyzed deprotection are summarized in the table below.
| Reagent | Solvent | Typical Concentration | Temperature | Reaction Time | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% v/v | 0 °C to Room Temp. | 0.5 - 2 hours | osti.govresearchgate.net |
| Hydrogen Chloride (HCl) | 1,4-Dioxane | 4 M | Room Temp. | 0.5 - 16 hours | organic-chemistry.orgnih.govtudublin.ie |
| Hydrogen Chloride (HCl) | Methanol (MeOH) | 0.1 M | Room Temp. | < 3 hours | ru.nl |
| Phosphoric Acid | Tetrahydrofuran (THF) | Aqueous solution | Room Temp. | - | rsc.org |
| Sulfuric Acid | tert-Butyl Acetate | Concentrated | Room Temp. | - | sigmaaldrich.comyoutube.com |
While acid-catalyzed methods are highly effective, the harsh conditions can sometimes be incompatible with sensitive functional groups. Consequently, a number of alternative and milder deprotection strategies have been developed.
Thermolytic deprotection offers a non-acidic route to Boc removal. Heating the N-Boc protected compound, sometimes in a suitable solvent like water or trifluoroethanol, can lead to the cleavage of the Boc group. nih.govysu.am This method can be particularly useful when acid-labile groups are present elsewhere in the molecule. ysu.am
Lewis acids such as zinc bromide (ZnBr2), tin(IV) chloride (SnCl4), and aluminum chloride (AlCl3) can also facilitate Boc deprotection, often with enhanced selectivity compared to strong Brønsted acids. buffalostate.edursc.org For example, ZnBr2 in CH2Cl2 can selectively cleave secondary N-Boc groups in the presence of primary N-Boc groups. buffalostate.edu
More recently, novel methods employing reagents like oxalyl chloride in methanol have been reported for the mild and selective deprotection of N-Boc groups under neutral conditions at room temperature. sigmaaldrich.comyoutube.comresearchgate.netresearchgate.net Additionally, catalyst-free deprotection in boiling water has emerged as a green and efficient alternative. rsc.orgyoutube.com
A summary of selected mild and alternative deprotection methods is presented below.
| Method | Reagent/Conditions | Advantages | Reference |
| Thermal | Heating in a suitable solvent (e.g., water, TFE) | Avoids acidic reagents, suitable for some sensitive substrates | ysu.am |
| Lewis Acid-Catalyzed | ZnBr2, SnCl4, AlCl3 in an organic solvent | Milder than strong acids, can offer selectivity | buffalostate.edursc.org |
| Oxalyl Chloride | Oxalyl chloride in methanol | Mild, room temperature, neutral conditions | sigmaaldrich.comyoutube.comresearchgate.netresearchgate.net |
| Catalyst-Free | Refluxing water | Environmentally friendly, no additional reagents required | rsc.orgyoutube.com |
Transformations Involving the Primary Hydroxyl Functionality at the 2-Position
The primary hydroxyl group of the ethanol (B145695) moiety in this compound is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
The primary alcohol can be selectively oxidized to the corresponding aldehyde, 5-(Boc-amino)pyridine-2-carbaldehyde, or further to the carboxylic acid, 5-(Boc-amino)pyridine-2-carboxylic acid. The choice of oxidant and reaction conditions determines the outcome of the oxidation.
For the synthesis of the aldehyde, mild oxidizing agents are required to prevent overoxidation. Reagents such as manganese(IV) oxide (MnO2), Dess-Martin periodinane (DMP), and Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base) are commonly employed for the oxidation of primary alcohols to aldehydes. Copper/TEMPO catalyst systems under aerobic conditions also provide a practical method for this transformation, exhibiting broad functional group tolerance. nih.gov
To obtain the carboxylic acid, stronger oxidizing agents are necessary. Common reagents for the oxidation of primary alcohols to carboxylic acids include potassium permanganate (KMnO4), Jones reagent (CrO3 in sulfuric acid), and ruthenium tetroxide (RuO4).
The hydroxyl group can readily undergo esterification with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. Standard esterification methods, such as the Steglich esterification using a carbodiimide (e.g., DCC, EDC) and a catalyst like 4-(dimethylamino)pyridine (DMAP), are effective. acs.org Alternatively, di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in the presence of DMAP can be used as an activating agent for the carboxylic acid. researchgate.net Enzymatic methods, for instance using Novozym 435, have also been developed for the esterification of pyridine (B92270) derivatives. nih.gov
Etherification of the hydroxyl group can be achieved through various methods, including the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide. Another powerful method for both esterification and etherification is the Mitsunobu reaction. organic-chemistry.orgnih.gov This reaction allows for the conversion of primary and secondary alcohols to esters, ethers, and other derivatives by reacting the alcohol with a nucleophile in the presence of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD, DIAD). organic-chemistry.orgnih.gov
To facilitate nucleophilic substitution, the hydroxyl group must first be converted into a good leaving group. This is typically achieved by converting the alcohol into a tosylate, mesylate, or triflate ester. These activated intermediates can then be displaced by a variety of nucleophiles.
Alternatively, the Mitsunobu reaction provides a direct route for the substitution of the hydroxyl group with various nucleophiles, including nitrogen nucleophiles like phthalimide or hydrazoic acid, with inversion of configuration if the carbon center is chiral. organic-chemistry.orgrsc.orgnih.gov This reaction is particularly useful for introducing nitrogen-containing functionalities.
The table below summarizes some of the key transformations of the hydroxyl group.
| Transformation | Reagents/Conditions | Product |
| Oxidation to Aldehyde | MnO2, DMP, Swern Oxidation, Cu/TEMPO | 5-(Boc-amino)pyridine-2-carbaldehyde |
| Oxidation to Carboxylic Acid | KMnO4, Jones Reagent | 5-(Boc-amino)pyridine-2-carboxylic acid |
| Esterification | Carboxylic acid, DCC/DMAP or (Boc)2O/DMAP | Corresponding ester |
| Etherification | Alkyl halide, base (Williamson) or Alcohol, PPh3, DEAD (Mitsunobu) | Corresponding ether |
| Nucleophilic Substitution | 1. TsCl, MsCl, or Tf2O, base; 2. Nucleophile | Substituted product |
| Mitsunobu Reaction | Nucleophile (e.g., HN3, Phthalimide), PPh3, DEAD/DIAD | Substituted product |
Reactivity and Further Functionalization of the Free Amino Group Post-Deprotection
Upon removal of the tert-butoxycarbonyl (Boc) protecting group from this compound, the free primary aromatic amine of 5-aminopyridine-2-ethanol is revealed. This nucleophilic amino group is a versatile handle for a wide array of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. Key reactions include acylation, sulfonylation, and diazotization.
Acylation and Sulfonylation: The primary amino group readily undergoes acylation with acyl chlorides or anhydrides to form stable amide bonds. This reaction is fundamental in peptide synthesis and for introducing various substituents. Similarly, reaction with sulfonyl chlorides yields sulfonamides, a common structural motif in medicinal chemistry. These reactions are typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the acid byproduct. The acylation of aminopyridines is a well-established transformation, often proceeding with high chemoselectivity at the exocyclic amino group. thieme-connect.deresearchgate.net
Diazotization and Subsequent Reactions: Aromatic primary amines can be converted to diazonium salts through reaction with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid. masterorganicchemistry.comorganic-chemistry.org These diazonium salts are highly valuable synthetic intermediates, albeit often unstable. nih.gov They serve as precursors for a variety of substitution reactions where the diazonio group is replaced by a wide range of functionalities, effectively displacing the original amino group.
One of the most prominent applications of diazonium salts is the Sandmeyer reaction , which facilitates the introduction of halides (chloro, bromo) or cyano groups using the corresponding copper(I) salt (CuCl, CuBr, or CuCN). wikipedia.orgorganic-chemistry.org This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org Other transformations of the diazonium intermediate include:
Schiemann Reaction: Introduction of a fluorine atom using tetrafluoroborate anions (HBF4). masterorganicchemistry.com
Iodination: Substitution with an iodine atom using potassium iodide. organic-chemistry.org
Hydroxylation: Formation of a hydroxyl group by reaction with water, often under heated conditions. wikipedia.org
These transformations provide powerful methods for diversifying the 5-position of the pyridine ring, starting from the deprotected amino group.
| Reaction Type | Reagents | Product Type | Significance |
|---|---|---|---|
| Acylation | Acyl chloride (R-COCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine) | Amide | Forms stable linkages; introduces diverse R-groups. |
| Sulfonylation | Sulfonyl chloride (R-SO₂Cl), Base | Sulfonamide | Creates key pharmacophore. |
| Diazotization | NaNO₂, aq. Acid (e.g., HCl, H₂SO₄) | Aryl Diazonium Salt | Versatile intermediate for substitutions. |
| Sandmeyer Reaction (Halogenation) | Aryl Diazonium Salt, CuCl or CuBr | Aryl Chloride or Aryl Bromide | Introduces chloro or bromo substituents. wikipedia.org |
| Sandmeyer Reaction (Cyanation) | Aryl Diazonium Salt, CuCN | Aryl Nitrile | Introduces a cyano group, a precursor for acids, amides, amines. wikipedia.org |
| Iodination | Aryl Diazonium Salt, KI | Aryl Iodide | Introduces iodine for cross-coupling reactions. |
Electrophilic Aromatic Substitution and Directed Metalation on the Pyridine Ring of Derivatives
Functionalization can also be achieved by directly targeting the C-H bonds of the pyridine ring. The regiochemical outcome of these reactions is governed by the electronic properties and directing effects of the substituents already present.
Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently electron-deficient and generally less reactive towards electrophilic aromatic substitution than benzene. wikipedia.orgyoutube.com The ring nitrogen acts as an electron-withdrawing group, and under the acidic conditions often required for EAS (e.g., nitration, sulfonation), the nitrogen is protonated, further deactivating the ring. libretexts.org However, the presence of the strong electron-donating amino group at the 5-position (or the moderately activating Boc-amino group) can facilitate these reactions. The amino group directs incoming electrophiles to the ortho and para positions. For a 5-amino substituent, this corresponds to the C-2, C-4, and C-6 positions. Given that the C-2 position is already substituted, EAS would be expected to occur at the C-4 or C-6 positions. Halogenation and sulfonation of aminopyridine derivatives are known transformations. For example, 2-aminopyridine can be sulfonated at the 5-position under harsh conditions using fuming sulfuric acid. chemicalbook.com
Directed ortho-Metalation (DoM): A more precise and powerful strategy for regioselective functionalization is Directed ortho-Metalation (DoM). wikipedia.orgorganic-chemistry.org This methodology utilizes a directing metalation group (DMG) on the aromatic ring, which coordinates to a strong organolithium base (like n-butyllithium or sec-butyllithium) and directs deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be trapped with a wide range of electrophiles. clockss.org
In derivatives of this compound, there are two potential DMGs:
The N-Boc-amino group: The carbonyl oxygen of the Boc group is an effective DMG. It would direct lithiation to the C-4 and C-6 positions.
The 2-ethanol group: The oxygen of the hydroxyl group (or a protected variant) can also act as a DMG, directing lithiation to the C-3 position.
The competition between these directing groups determines the site of metalation. In many substituted pyridine systems, lithiation occurs at low temperatures in anhydrous solvents like THF or ether. clockss.org The choice of base and reaction conditions can be crucial for achieving high regioselectivity. clockss.orgharvard.edu For instance, the use of hindered bases such as lithium diisopropylamide (LDA) can sometimes prevent unwanted addition of the organolithium reagent to the pyridine C=N bond. clockss.org The resulting lithiated species can react with various electrophiles, such as silyl chlorides (e.g., TMSCl), alkyl halides, disulfides, or sources of halogens, to install new functional groups with high precision. rsc.org
| Methodology | Key Reagent/Group | Predicted Position of Functionalization | Potential Electrophiles (E+) | Resulting Product |
|---|---|---|---|---|
| Electrophilic Aromatic Substitution | Activating -NH₂/-NHBoc group | C-4 or C-6 | Br₂, SO₃, HNO₃ | 4- or 6-substituted derivative |
| Directed ortho-Metalation (DoM) | -NHBoc (DMG) | C-4 and/or C-6 | MeI, TMSCl, RSSR, I₂ | 4- and/or 6-substituted derivative |
| Directed ortho-Metalation (DoM) | -CH₂CH₂OH (or protected form) (DMG) | C-3 | MeI, TMSCl, RSSR, I₂ | 3-substituted derivative |
Contemporary Methodological Advancements in 5 Boc Amino Pyridine 2 Ethanol Synthesis
Catalytic Asymmetric Synthesis of Chiral Pyridine (B92270) Derivatives Relevant to 5-(Boc-amino)pyridine-2-ethanol
The creation of specific stereoisomers is paramount for biologically active molecules, as different enantiomers can have varied pharmacological and toxicological profiles. Catalytic asymmetric synthesis provides a powerful route to chiral molecules, including the chiral alcohol moiety in derivatives related to this compound. This approach aims to produce enantiomerically pure compounds directly, avoiding classical resolution steps. ru.nlresearchgate.net
Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org Once the desired chirality is established, the auxiliary is removed and can often be recovered. wikipedia.org Common auxiliaries are derived from readily available natural products like amino acids or terpenes. researchgate.net
Oxazolidinones: Popularized by David A. Evans, oxazolidinone auxiliaries are highly effective in controlling the stereochemistry of reactions such as alkylations and aldol (B89426) additions. wikipedia.org The substrate is first acylated with the oxazolidinone, and the steric bulk of the auxiliary's substituents directs the approach of incoming reagents, leading to high diastereoselectivity. wikipedia.org
Pseudoephedrine: This amino alcohol can be used as a chiral auxiliary where it forms an amide with a carboxylic acid. The α-proton can be removed to form an enolate, and subsequent alkylation occurs with high diastereoselectivity, controlled by the auxiliary's stereocenters. wikipedia.org
Chiral Amino Alcohols: Compounds like (1S,2R)-N,N-Dibutylnorephedrine have been shown to be effective catalysts for the enantioselective addition of dialkylzincs to pyrimidine-5-carbaldehydes, a reaction type analogous to the formation of the ethanol (B145695) side chain on a pyridine ring. elsevierpure.com This method can produce chiral pyrimidyl-alkanols with high enantiomeric excess (ee). elsevierpure.com
Chiral Ligands for Metal Catalysis: The development of tunable chiral ligands is central to asymmetric catalysis. For instance, a library of chiral pyridine–aminophosphine ligands based on a 2-(pyridin-2-yl)-substituted tetrahydroquinoline scaffold has been synthesized. rsc.org These ligands, prepared with high enantioselectivity via ruthenium-catalyzed asymmetric hydrogenation, have been successfully applied in iridium-catalyzed asymmetric hydrogenations. rsc.org
The table below summarizes the performance of a chiral amino alcohol in the asymmetric alkylation of pyrimidine-5-carbaldehydes, a reaction analogous to the synthesis of chiral pyridine-alkanols.
| Aldehyde | Alkylating Agent | Catalyst | Enantiomeric Excess (ee) |
| Pyrimidine-5-carbaldehyde | Diethylzinc | (1S,2R)-N,N-Dibutylnorephedrine | Up to 94% |
| Pyrimidine-5-carbaldehyde | Dibutylzinc | (1S,2R)-N,N-Dibutylnorephedrine | High |
Table 1: Performance of (1S,2R)-N,N-Dibutylnorephedrine in the enantioselective alkylation of pyrimidine-5-carbaldehydes. Data sourced from Shibata et al. elsevierpure.com
Achieving enantioselectivity in reactions involving the pyridine core or its side chains is crucial for synthesizing chiral targets.
Asymmetric Hydrogenation: The enantioselective hydrogenation of prochiral olefins and imines containing a pyridine moiety is a key transformation. Iridium catalysts bearing chiral pyridine–aminophosphine ligands have demonstrated excellent enantio- and diastereoselectivity (up to 99% ee) in the hydrogenation of challenging cyclic imines. rsc.org Similarly, ruthenium catalysts are effective for the asymmetric hydrogenation of quinolines, which are precursors to chiral ligands. rsc.org
Enantioselective Alkylation: The addition of organometallic reagents to pyridine aldehydes or ketones is a direct method to create chiral alcohol side chains. The use of chiral catalysts, such as amino alcohols with dialkylzinc reagents, can afford high levels of enantioselectivity in the formation of secondary alcohols on heterocyclic rings. elsevierpure.com
Asymmetric Reduction: The biocatalytic reduction of ketones is a powerful method for producing chiral alcohols with high enantiomeric purity. nih.gov For example, the ketone precursor to (S)-3,5-bistrifluoromethylphenyl ethanol was reduced using an alcohol dehydrogenase from Rhodococcus erythropolis, achieving over 99.9% ee and >98% conversion. nih.gov Such biocatalytic methods offer a green and highly selective alternative for creating the chiral center in pyridine-2-ethanol derivatives.
Green Chemistry Principles Applied to Pyridine Synthesis and Derivatization
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. unibo.it These principles are increasingly being applied to the synthesis of pyridines and their derivatives to enhance safety, reduce waste, and improve sustainability.
The choice of solvent is a critical factor in the environmental impact of a synthetic process. researchgate.net Water and ethanol are considered green solvents due to their low toxicity, availability, and minimal environmental impact.
Aqueous Synthesis: Water is an ideal solvent for many reactions, promoting unique reactivity and simplifying product isolation. researchgate.net An efficient and selective amination of polyhalogenated pyridines has been developed using water as the solvent, highlighting its potential in functionalizing the pyridine core under environmentally benign conditions. nih.gov
Ethanol as a Solvent: Ethanol is another green solvent that is widely used in pyridine synthesis. Microwave-assisted syntheses of trisubstituted pyridine derivatives have been successfully carried out in absolute ethanol, offering good to excellent yields. jocpr.com Similarly, the synthesis of certain pyridine derivatives containing mercaptotriazole and thiazolidinone has been achieved using ethanol as the solvent under microwave irradiation. tandfonline.com Rhodium-catalyzed asymmetric synthesis of chiral phenols has also been effectively performed in ethanol, with the added benefit of catalyst recyclability. rsc.org
Eliminating catalysts or using recyclable catalytic systems are key tenets of green chemistry that minimize waste and process costs.
Catalyst-Free Synthesis: Some pyridine syntheses can be performed efficiently without a catalyst, often under solvent-free conditions or with the aid of microwave or ultrasonic energy. researchgate.netnih.govrsc.org For instance, substituted pyridines can be prepared under mild, catalyst-free conditions by reacting various cyclic ketones with ammonium (B1175870) fluoride. researchgate.net Solvent-free Hantzsch-like condensation reactions can also afford functionalized pyridines. conicet.gov.ar
Recyclable Catalysts: Designing catalysts that can be easily separated from the reaction mixture and reused is a major focus of green chemistry.
Magnetic Nanoparticles: Catalysts supported on magnetic nanoparticles, such as Fe3O4, can be recovered using an external magnet. rsc.org These have been used for the synthesis of polysubstituted pyridines under solvent-free conditions or in green solvents like water with ultrasonic irradiation. rsc.org
Polymer-Supported Catalysts: Polymeric anhydrides like poly(maleic anhydride-alt-1-octadecene) have been used as recyclable, metal-free catalysts for the N-oxidation of pyridines with hydrogen peroxide. rsc.orgresearchgate.net The catalyst can be recovered by simple filtration with high efficiency and reused without loss of activity. rsc.orgresearchgate.net
Metal-Organic Frameworks (MOFs): A copper(II)-based MOF has been shown to act as a recyclable heterogeneous catalyst for the synthesis of substituted pyridines. acs.org The catalyst maintained high activity over multiple cycles. acs.org
The table below illustrates the reusability of a recyclable catalyst in pyridine synthesis.
| Run | Yield (%) |
| 1 | 90 |
| 2 | 89 |
| 3 | 88 |
| 4 | 86 |
Table 2: Recyclability of CoCl2·6H2O in the solvent-free synthesis of 2,4,6-triphenylpyridine. Data sourced from Nikpassand et al. tandfonline.com
Alternative energy sources like microwaves and ultrasound can dramatically accelerate reaction rates, often leading to higher yields and purer products under milder conditions compared to conventional heating. jocpr.comresearchgate.net
Microwave-Assisted Synthesis: Microwave heating provides rapid and uniform heating of the reaction mixture, significantly reducing reaction times from hours to minutes. organic-chemistry.orgresearchgate.net One-pot, multicomponent reactions to form substituted pyridines have been efficiently carried out using microwave irradiation, often in green solvents like ethanol or even under solvent-free conditions. jocpr.comtandfonline.comnih.gov For example, the Bohlmann-Rahtz pyridine synthesis, which traditionally involves two steps, can be completed in a single step in 10-20 minutes with superior yields using microwave assistance. organic-chemistry.orgresearchgate.net
Ultrasonic Irradiation (Sonochemistry): The application of high-frequency sound waves (20-100 kHz) can induce acoustic cavitation, creating localized hot spots with extreme temperatures and pressures that drive chemical reactions. researchgate.nettandfonline.com This technique has been used for the catalyst-free synthesis of various heterocyclic compounds, accelerating reactions and improving yields. researchgate.net The synthesis of pyridine derivatives has been achieved using ultrasound in the presence of recyclable nanocatalysts in ethanol, demonstrating a synergistic green approach. tandfonline.com Iodination of imidazo[1,2-α]pyridines has also been accelerated using ultrasonic irradiation, achieving high yields in a short time without the need for metal catalysts or additives. acs.org
The following table compares conventional heating with microwave irradiation for the synthesis of pyridine-3-carbonitrile (B1148548) derivatives.
| Method | Reaction Time | Yield (%) |
| Conventional (Reflux) | 10-16 hours | Lower (not specified) |
| Microwave Irradiation | 10-30 minutes | 49-90 |
Table 3: Comparison of conventional and microwave-assisted synthesis of pyridine-3-carbonitrile derivatives. Data sourced from Jose et al. jocpr.com
Continuous Flow Chemistry for Scalable Production of Pyridine Intermediates
Continuous flow chemistry, also known as microreaction technology, replaces conventional batch reactors with systems of interconnected tubes, channels, and microreactors. bohrium.comchim.it In this approach, reagents are continuously pumped into a reactor where the chemical transformation occurs, and the product stream is constantly collected. azolifesciences.com This methodology provides superior control over critical reaction parameters, including temperature, pressure, mixing, and residence time, leading to enhanced reaction yields, higher product purity, and improved safety profiles. mt.comcuriaglobal.com
The inherent advantages of continuous flow processing are particularly relevant for the synthesis of pyridine derivatives. These reactions can often be highly exothermic or involve unstable intermediates, making their scale-up in batch reactors challenging and potentially hazardous. chim.itspringerprofessional.de Flow reactors, with their high surface-area-to-volume ratio, facilitate excellent heat transfer, mitigating the risks associated with exothermic reactions. azolifesciences.comnih.gov Furthermore, the small reactor volumes enhance safety by minimizing the amount of hazardous material present at any given time. mt.com
Recent research has demonstrated the successful application of continuous flow chemistry to the synthesis of a variety of substituted pyridines, showcasing the potential for robust and scalable production. For instance, researchers at Virginia Commonwealth University have developed a highly efficient continuous flow process for manufacturing pyridine compounds, which are active ingredients or starting materials in approximately 20% of the top 200 drugs. vcu.edu Their method for synthesizing halo-substituted nicotinonitriles in a flow reactor resulted in a significant yield improvement from 58% in a batch process to 92% in a continuous one, with a projected 75% reduction in production costs. vcu.edu
Another notable example is the continuous flow synthesis of 2-methyl-5-ethylpyridine (MEP), an important intermediate for nicotinic acid (vitamin B3). aidic.it Studies have focused on optimizing reactor design to match transport phenomena and reaction kinetics, demonstrating that by carefully controlling mixing and residence time in a coil-type reactor, the reaction yield can be significantly improved compared to batch processes where uncontrolled side reactions can occur. aidic.it
The development of packed-bed microreactors containing immobilized catalysts represents another significant advancement. organic-chemistry.org This strategy simplifies product purification by retaining the catalyst within the reactor, allowing for its continuous reuse. A study on the N-oxidation of pyridine derivatives using a packed-bed microreactor with titanium silicalite (TS-1) as a catalyst demonstrated high efficiency and stability, operating continuously for over 800 hours while maintaining catalyst activity and achieving yields of up to 99%. organic-chemistry.org
While a specific continuous flow synthesis for this compound has not been detailed in the cited literature, the successful application of this technology to structurally similar and functionally related pyridine intermediates provides a strong foundation for its development. The principles and methodologies described above are directly applicable to the synthesis of this compound, offering a clear pathway to a more efficient, safer, and scalable manufacturing process. The ability to precisely control reaction conditions, integrate multiple steps, and utilize immobilized catalysts makes continuous flow chemistry a powerful tool for the modern organic chemist.
Data Tables
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for a Pyridine Intermediate
| Parameter | Batch Process | Continuous Flow Process | Reference |
| Product | Halo-substituted nicotinonitrile | Halo-substituted nicotinonitrile | vcu.edu |
| Yield | 58% | 92% | vcu.edu |
| Process Steps | Five-step batch process | Single continuous step | vcu.edu |
| Projected Cost Reduction | - | 75% | vcu.edu |
Table 2: Continuous Flow N-Oxidation of Pyridine Derivatives
| Parameter | Details | Reference |
| Catalyst | Titanium silicalite (TS-1) | organic-chemistry.org |
| Reactor Type | Packed-bed microreactor | organic-chemistry.org |
| Oxidant | H₂O₂ in methanol | organic-chemistry.org |
| Max. Yield | 99% | organic-chemistry.org |
| Continuous Operation | > 800 hours | organic-chemistry.org |
Advanced Spectroscopic and Computational Characterization in Academic Research on 5 Boc Amino Pyridine 2 Ethanol
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 5-(Boc-amino)pyridine-2-ethanol, a combination of one- and two-dimensional techniques would be employed for a complete assignment of all proton (¹H) and carbon-¹³ (¹³C) signals.
One- and Two-Dimensional NMR Techniques for Structural Elucidation
One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of the atoms in the molecule. The ¹H NMR spectrum would show characteristic signals for the protons on the pyridine (B92270) ring, the ethanol (B145695) side chain, the NH of the carbamate (B1207046), and the highly shielded tert-butyl (Boc) group. The chemical shifts of the pyridine protons are particularly informative for confirming the substitution pattern. In related Boc-protected aminopyridines, the protons on the pyridine ring typically appear in the aromatic region (δ 7.0-8.5 ppm), while the nine equivalent protons of the Boc group produce a strong singlet at approximately δ 1.5 ppm. google.comgoogle.com
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle.
COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, definitively connecting the -CH₂CH₂OH protons of the ethanol side chain and identifying adjacent protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying the points of connection between the functional groups, for instance, by showing a correlation from the ethanol CH₂ protons to the C2 carbon of the pyridine ring, and from the NH proton to the carbamate carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which is valuable for determining the preferred conformation of the molecule in solution. researchgate.net
Table 1: Illustrative ¹H NMR Chemical Shifts for a Boc-Aminopyridine Scaffold This data is based on related Boc-protected aminopyridine compounds and serves as a guide for expected values.
| Proton Assignment | Typical Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity |
| Pyridine-H (position 6) | ~ 8.2 - 8.5 | m (multiplet) |
| Pyridine-H (position 4) | ~ 7.4 - 8.0 | m (multiplet) |
| Pyridine-H (position 3) | ~ 7.2 - 7.3 | m (multiplet) |
| Boc group (-C(CH₃)₃) | ~ 1.5 | s (singlet) |
| Ethanol -CH₂- (adjacent to pyridine) | ~ 2.8 | t (triplet) |
| Ethanol -CH₂- (adjacent to OH) | ~ 3.7 | t (triplet) |
| Ethanol -OH | Variable | br s (broad singlet) |
| Amine -NH- | Variable | s (singlet) |
| Data derived from similar structures reported in patents. google.comgoogle.com |
Dynamic NMR Studies of Conformation and Exchange Processes
The tert-butoxycarbonyl (Boc) protecting group introduces an element of dynamic behavior. The amide C-N bond of the carbamate has a partial double bond character, which restricts rotation. researchgate.net This restriction can lead to the existence of two distinct conformers (or rotamers), which may be observable by NMR, especially at low temperatures. researchgate.netacs.org
Dynamic NMR (DNMR) experiments, which involve recording spectra at various temperatures, can be used to study this exchange process. At room temperature, the rotation around the C-N bond may be fast on the NMR timescale, resulting in a single, averaged set of signals for the protons near the carbamate group. As the temperature is lowered, the rotation slows down, causing the signals to broaden, coalesce, and finally resolve into two distinct sets of signals corresponding to the two conformers. By analyzing the line shapes at different temperatures, it is possible to calculate the activation energy (ΔG‡) for this rotational barrier. For primary carbamates, these barriers are typically in the range of 12-14 kcal/mol. researchgate.netacs.org
Table 2: Representative Rotational Barriers for Carbamate C-N Bonds
| Carbamate Type | Solvent | Coalescence Temp. (K) | Rotational Barrier (ΔG‡) (kcal/mol) |
| Primary Carbamate | CDCl₃ | ~ 250 - 270 | ~ 12.4 - 13.5 |
| Primary Carbamate | Acetone-d₆ | ~ 260 - 285 | ~ 13.0 - 14.3 |
| Data from representative primary carbamates, demonstrating the general energy range for the process. acs.org |
High-Resolution Mass Spectrometry for Molecular Mass and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the molecular formula of a compound. HRMS provides a highly accurate mass measurement of the molecular ion, typically to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental composition.
In addition to the molecular ion, the fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation pathways under electron impact (EI) or electrospray ionization (ESI) would include:
Loss of the Boc group: A neutral loss of isobutylene (B52900) and carbon dioxide (100 Da) or the loss of the entire Boc group as a radical (101 Da).
Loss of water: Dehydration of the ethanol side chain would result in a peak corresponding to [M-18]⁺. libretexts.org
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom of the ethanol group is a common pathway for alcohols. libretexts.org
Benzylic-type cleavage: Cleavage of the bond between the two CH₂ groups of the ethanol side chain is favorable due to the stabilizing effect of the adjacent pyridine ring.
Table 3: Predicted Key Fragments for this compound in Mass Spectrometry
| Fragment | Proposed Structure / Loss |
| [M]⁺ | Molecular Ion |
| [M - 18]⁺ | Loss of H₂O |
| [M - 45]⁺ | Loss of •CH₂CH₂OH |
| [M - 57]⁺ | Loss of •C(CH₃)₃ |
| [M - 100]⁺ | Loss of C₄H₈ + CO₂ |
| [M - 101]⁺ | Loss of •C(O)OC(CH₃)₃ |
| Predicted fragmentation based on common pathways for alcohols, amines, and carbamates. libretexts.orglibretexts.org |
X-ray Crystallography for Precise Solid-State Structure Determination
While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide a wealth of information, including:
Precise bond lengths and bond angles for every atom in the molecule.
The conformation of the ethanol side chain relative to the pyridine ring.
The planarity of the pyridine ring and the geometry of the carbamate group.
Intermolecular interactions, such as hydrogen bonding (e.g., between the alcohol's -OH group and the pyridine nitrogen of a neighboring molecule, or involving the N-H of the carbamate) and π-π stacking interactions between pyridine rings. acs.orgbeilstein-journals.org
This data provides a definitive structural proof and offers insights into the forces that govern the packing of molecules in the crystalline lattice.
Computational Chemistry Methodologies
Computational chemistry provides theoretical insight into molecular properties, complementing experimental data and helping to explain observed behaviors.
Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a widely used computational method for investigating the properties of molecules like this compound. nih.gov DFT calculations can be used to:
Optimize Molecular Geometry: Determine the lowest energy conformation of the molecule, which can be compared with X-ray crystallography data if available.
Predict Spectroscopic Properties: Calculate theoretical NMR chemical shifts and vibrational frequencies (IR/Raman). Comparing these calculated spectra with experimental ones can aid in the assignment of complex spectra. nih.gov
Analyze Electronic Structure: The energies and shapes of the Frontier Molecular Orbitals (HOMO - Highest Occupied Molecular Orbital and LUMO - Lowest Unoccupied Molecular Orbital) can be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. The distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack.
Map Electrostatic Potential (ESP): An ESP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential, e.g., around the pyridine nitrogen and carbonyl oxygen) and electron-poor (positive potential, e.g., around the NH and OH protons) regions, which are key to understanding intermolecular interactions.
These computational approaches provide a deeper understanding of the molecule's intrinsic properties that govern its structure, stability, and reactivity. nih.govrsc.org
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the dynamic nature of this compound at an atomic level. These simulations provide critical insights into the molecule's conformational landscape and its potential non-covalent interactions with its environment, which are fundamental to its chemical behavior and potential biological activity.
In a simulated aqueous environment, MD studies can elucidate the pattern of intermolecular hydrogen bonding between the ethanol hydroxyl group, the pyridine nitrogen, the amino group, and surrounding water molecules. The pyridine nitrogen and the carbonyl oxygen of the Boc group can act as hydrogen bond acceptors, while the N-H proton of the carbamate and the O-H proton of the ethanol group can act as hydrogen bond donors. The strength and lifetime of these hydrogen bonds are crucial for the molecule's solubility and its ability to interact with biological macromolecules.
Furthermore, MD simulations can predict the formation of a conserved water-bridge motif, which has been observed in studies of other substituted pyridine derivatives. nih.gov This involves a water molecule simultaneously forming hydrogen bonds with both the pyridine nitrogen and a nearby functional group on the ligand, effectively bridging different parts of the molecule or mediating its interaction with a larger protein. The stability of such water bridges can significantly influence the binding affinity and specificity of the molecule.
The following table summarizes the key dihedral angles and their likely influence on the conformation of this compound, based on principles from conformational analysis of similar structures.
| Dihedral Angle | Description | Expected Influence on Conformation |
| O=C-N-C (Pyridine) | Rotation around the carbamate C-N bond | Influences the orientation of the Boc group relative to the pyridine ring, affecting steric hindrance. |
| C (Pyridine)-C-O-H | Rotation of the hydroxyl group | Determines the accessibility of the hydroxyl group for hydrogen bonding. |
| C (Pyridine)-C-C-O | Rotation of the ethanol side chain | Governs the spatial positioning of the ethanol group relative to the pyridine ring and the Boc group. |
Quantum Chemical Calculations of Protonation States and Aromaticity Perturbations
Quantum chemical calculations, particularly those employing density functional theory (DFT), are instrumental in characterizing the electronic structure of this compound, including its protonation states and the electronic consequences of substitution on the pyridine ring's aromaticity.
The basicity of the pyridine nitrogen is a key chemical feature. DFT calculations can predict the proton affinity of this nitrogen, providing a quantitative measure of its likelihood to accept a proton at a given pH. The calculated pKa value for the conjugate acid of the pyridine nitrogen helps to understand which form of the molecule—neutral or protonated—will predominate under physiological conditions. Studies on substituted pyridiniums have shown that DFT methods can predict experimental pKa values with a high degree of accuracy. acs.org The electron-donating character of the 5-amino group is expected to increase the electron density on the pyridine ring, thereby enhancing the basicity of the pyridine nitrogen compared to unsubstituted pyridine.
Protonation of the pyridine nitrogen induces significant changes in the electronic distribution and geometry of the molecule. Quantum chemical calculations can model these changes, revealing a redshift (a shift to longer wavelengths) in the molecule's absorption and emission spectra upon protonation, a phenomenon observed in other pyridine derivatives. rsc.org
The table below presents a qualitative prediction of the effects of substitution and protonation on the aromaticity of the pyridine ring in this compound, based on established principles from computational studies of substituted pyridines. rsc.orgnih.gov
| Molecular State | Expected HOMA Value (Relative to Benzene) | Expected NICS(0) Value (ppm) | Rationale |
| Neutral | Close to 1 | Negative | The electron-donating amino group is expected to maintain or slightly enhance the aromatic character of the pyridine ring. |
| Protonated (at Pyridine N) | Lower than neutral | Less Negative | Protonation of the ring nitrogen withdraws electron density, leading to a decrease in aromaticity. |
Computational Molecular Docking Studies in Ligand Design and Target Interaction Hypothesis Generation
Computational molecular docking is a valuable in silico technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. For this compound, docking studies can generate hypotheses about its potential biological targets and the key molecular interactions that stabilize the ligand-receptor complex. This information is crucial for guiding the design of more potent and selective analogs.
In a typical docking study, the three-dimensional structure of a target protein is obtained from a repository like the Protein Data Bank (PDB). A docking algorithm then systematically samples a large number of possible conformations and orientations of this compound within the binding site of the protein, scoring each "pose" based on a force field that estimates the binding affinity.
The results of docking studies can highlight the key interactions that contribute to binding. For this compound, these are likely to include:
Hydrogen Bonding: The ethanol hydroxyl group, the pyridine nitrogen, and the carbonyl oxygen of the Boc group can participate in hydrogen bonds with polar amino acid residues in the binding pocket. The N-H of the carbamate can also act as a hydrogen bond donor.
Hydrophobic Interactions: The tert-butyl group of the Boc protecting group and the pyridine ring itself can engage in favorable hydrophobic interactions with nonpolar residues.
Pi-Stacking: The aromatic pyridine ring can form pi-stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan.
Molecular docking studies on related pyridine derivatives have successfully predicted their binding modes and have been instrumental in the design of new inhibitors for various protein targets, including kinases and enzymes involved in epigenetic regulation. nih.govnih.gov For example, in the context of kinase inhibition, the pyridine ring often forms a key hydrogen bond with the "hinge" region of the kinase domain.
The following table provides a hypothetical summary of the potential interactions of this compound with a generic kinase active site, based on common binding motifs observed in docking studies of similar compounds. nih.gov
| Functional Group of Ligand | Potential Interacting Residue Type | Type of Interaction |
| Pyridine Nitrogen | Hinge Region Amino Acids (e.g., Alanine, Cysteine) | Hydrogen Bond |
| Ethanol Hydroxyl Group | Polar Residues (e.g., Serine, Threonine, Aspartate) | Hydrogen Bond |
| Boc-amino Group (Carbonyl Oxygen) | Polar/Charged Residues (e.g., Lysine, Arginine) | Hydrogen Bond |
| tert-Butyl Group | Nonpolar Residues (e.g., Leucine, Valine, Isoleucine) | Hydrophobic Interaction |
| Pyridine Ring | Aromatic Residues (e.g., Phenylalanine, Tyrosine) | Pi-Stacking |
By generating such detailed hypotheses about molecular interactions, computational docking studies provide a rational basis for the structural modification of this compound to improve its binding affinity and selectivity for a specific biological target.
Applications of 5 Boc Amino Pyridine 2 Ethanol As a Strategic Building Block in Chemical Synthesis
Precursor in the Synthesis of Advanced Pyridine-Based Ligands for Catalysis
The pyridine (B92270) moiety is a fundamental component in the design of ligands for transition metal catalysis. The specific functionalities of 5-(Boc-amino)pyridine-2-ethanol make it an ideal starting material for the synthesis of sophisticated pyridine-derived ligands. These ligands are crucial for controlling the reactivity and selectivity of catalytic processes.
The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. nih.gov Pyridine-oxazoline type ligands, for instance, have gained significant attention in asymmetric catalysis. rsc.org The structural motif of this compound provides a scaffold that can be elaborated into a variety of chiral ligands. For example, the amino and alcohol groups can be modified to introduce chiral centers and other coordinating functionalities. The resulting ligands can then be used to create chiral metal complexes that catalyze a wide array of asymmetric reactions, including hydrogenations, C-H functionalizations, and conjugate additions. rsc.orgnih.gov The modular nature of this building block allows for the systematic tuning of the ligand's steric and electronic properties to achieve high levels of enantioselectivity in these catalytic transformations. nih.gov
A notable application is in the enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands. rsc.org These ligands have proven effective in iridium-catalyzed asymmetric hydrogenations. rsc.org The development of such ligands is a continuous effort to address challenges in achieving broad reactivity and high stereoselectivity in catalysis. nih.gov
The nitrogen atom of the pyridine ring in this compound and its derivatives acts as a strong donor for a wide range of transition metals, forming stable coordination complexes. jscimedcentral.comresearchgate.netpvpcollegepatoda.orgresearchgate.net The Boc-protected amine and the ethanol (B145695) side chain can be further functionalized to introduce additional donor atoms, leading to the formation of multidentate ligands. These ligands can chelate to a metal center, enhancing the stability and influencing the geometry of the resulting complex.
The ability to synthesize a variety of pyridine-based ligands from this precursor allows for the fine-tuning of the coordination environment around the metal. This is critical for controlling the catalytic activity and selectivity of the metal complex. For instance, ligands derived from this building block can be used to create complexes with specific geometries and electronic properties tailored for applications in areas such as oxidation catalysis, polymerization, and cross-coupling reactions. The formation of mixed-ligand complexes has also been studied to understand the coordination behavior of different ligands around a central metal ion. researchgate.net
| Catalyst/Ligand Type | Metal | Application | Reference |
| Pyridine-Derived Chiral Ligands | Various | Asymmetric Synthesis | nih.gov |
| Pyridine-Oxazoline Ligands | Various | Asymmetric Catalysis | rsc.org |
| Pyridine–Aminophosphine Ligands | Iridium | Asymmetric Hydrogenation | rsc.org |
| Pyridine-Based Metal Complexes | Ni(II), Cu(I), Ag(I) | General Catalysis | jscimedcentral.com |
| Aminopyridine Complexes | Cu(II) | Catalysis | researchgate.net |
Intermediate in the Construction of Complex Heterocyclic Systems
The reactivity of the functional groups on this compound makes it a key intermediate for the synthesis of more complex heterocyclic structures. The pyridine ring can serve as a foundation for the construction of fused ring systems, which are prevalent in many biologically active molecules and functional materials.
The amino and ethanol functionalities of this compound can be strategically utilized in cyclization reactions to form fused heterocyclic systems. For example, the amino group, after deprotection, can participate in condensation reactions with dicarbonyl compounds or their equivalents to construct fused pyridone rings. chemrxiv.orgnih.gov Pyridones are a class of heterocyclic compounds with a broad range of biological activities and are present in numerous pharmaceuticals. chemrxiv.org
Similarly, this building block can be a precursor for the synthesis of naphthyridines, which are bicyclic aromatic compounds containing two nitrogen atoms. mdpi.comnih.govnih.govsemanticscholar.org The synthesis of 1,5-naphthyridines, for example, can be achieved through reactions like the Friedländer or Skraup synthesis, which involve the condensation of an aminopyridine derivative with a carbonyl compound. mdpi.comnih.gov The ability to introduce substituents on the pyridine ring of this compound allows for the synthesis of a diverse library of substituted naphthyridines for various applications.
Beyond simple fused systems, this compound can be employed in more elaborate synthetic sequences to construct complex, multicyclic architectures. The functional handles on this building block allow for its incorporation into larger molecular frameworks through a variety of chemical transformations, including cross-coupling reactions, cycloadditions, and multi-component reactions. nih.gov
For instance, the amino group can be converted to a more reactive functional group, such as a diazonium salt, which can then undergo various coupling reactions. The ethanol side chain can be oxidized to an aldehyde or a carboxylic acid, providing additional points for chemical modification and ring formation. These strategies enable the synthesis of intricate polycyclic systems that are often found in natural products and other molecules with significant biological or material properties.
Contribution to the Synthesis of Functional Organic Materials
The development of new organic materials with tailored electronic and photophysical properties is a rapidly growing field of research. The pyridine unit is a common component in many of these materials due to its electron-deficient nature and its ability to participate in hydrogen bonding and π-π stacking interactions.
While direct applications of this compound in functional organic materials are not extensively documented in the provided search results, its role as a versatile building block for complex pyridine-containing molecules suggests its potential in this area. The functional groups on this compound allow for its incorporation into conjugated polymers, dendrimers, and other supramolecular assemblies. By carefully designing the final molecular structure, it is possible to create materials with specific properties for applications in organic light-emitting diodes (OLEDs), solar cells, sensors, and other electronic devices. The synthesis of such materials often relies on the strategic assembly of well-defined building blocks, and this compound represents a valuable tool in this synthetic toolbox. For example, gold nanoclusters have been used as photocatalysts in the synthesis of complex molecules, highlighting the importance of tailored ligands in creating functional materials. acs.org
Emerging Research Directions in the Chemistry of 5 Boc Amino Pyridine 2 Ethanol
Design and Development of Novel and Highly Efficient Synthetic Pathways
The pursuit of more efficient and sustainable methods for synthesizing 5-(Boc-amino)pyridine-2-ethanol is driving innovation away from traditional multi-step batch processes. Key areas of development include the adoption of flow chemistry, biocatalysis, and novel reduction techniques.
Continuous flow chemistry, in particular, offers significant advantages for the synthesis of pyridine (B92270) derivatives. beilstein-journals.orgresearchgate.net The use of microwave flow reactors can enable one-step preparations of substituted pyridines, such as through the Bohlmann-Rahtz synthesis, which combines Michael addition and cyclodehydration without the need to isolate intermediates. beilstein-journals.orgresearchgate.net This approach not only enhances reaction kinetics and process intensification but also improves safety and scalability. researchgate.net Researchers have demonstrated that transitioning from batch to continuous flow processes can lead to significant increases in yield and reductions in production costs for pyridine-containing active pharmaceutical ingredients. vcu.edu For a molecule like this compound, a flow-based approach could streamline the introduction of the ethanol (B145695) side chain onto the pyridine core.
Another promising avenue is the use of bioreduction. Enzymatic asymmetric reduction of carbonyl compounds to produce chiral alcohols is a well-established green chemistry technique. nih.gov Recent studies have shown that microorganisms like Thermoanaerobacter pseudoethanolicus can reduce various carboxylic acids to their corresponding alcohols. nih.gov This opens up the possibility of synthesizing the ethanol moiety from a precursor like 5-(Boc-amino)pyridine-2-carboxylic acid under mild, biological conditions. Such a pathway would be highly selective and environmentally benign compared to traditional metal hydride reductions.
The reduction of carboxylic acid precursors remains a key strategy, with ongoing research into milder and more selective reagents. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, they lack selectivity. libretexts.org Borane (B79455) (BH₃) reagents can offer better selectivity for carboxylic acids in the presence of other functional groups like esters. commonorganicchemistry.com An alternative two-step approach involves activating the carboxylic acid followed by reduction with sodium borohydride (B1222165) (NaBH₄), which is useful for substrates with functional groups incompatible with stronger hydrides. commonorganicchemistry.com
The table below summarizes potential advanced synthetic strategies for this compound.
Table 1: Comparison of Novel Synthetic Strategies| Method | Precursor | Key Advantages | Potential Challenges | Relevant Research |
|---|---|---|---|---|
| Continuous Flow Synthesis | Substituted Pyridine Precursors | Increased yield, reduced cost, scalability, process safety. | Requires specialized equipment, optimization of flow parameters. | beilstein-journals.orgvcu.edursc.org |
| Bioreduction | 5-(Boc-amino)pyridine-2-carboxylic acid | High selectivity, mild conditions, environmentally friendly. | Enzyme stability and activity, substrate compatibility. | nih.govnih.gov |
| Chemoselective Reduction | 5-(Boc-amino)pyridine-2-carboxylic acid | Avoidance of harsh reagents, compatibility with sensitive functional groups. | May require activation step, reagent cost. | libretexts.orgcommonorganicchemistry.com |
Exploration of Unprecedented Chemical Transformations and Selective Derivatizations
Beyond its synthesis, significant research interest lies in the novel functionalization of the this compound molecule. Modern synthetic methods like C-H activation and photoredox catalysis are at the forefront of these efforts, allowing for the creation of new derivatives that were previously inaccessible.
Direct C-H functionalization of pyridines is a powerful tool for modifying the heterocyclic core without the need for pre-functionalized starting materials. rsc.org This atom-economical approach has been a long-standing challenge due to the electron-deficient nature of the pyridine ring. rsc.orgresearchgate.net Recent advances, however, have demonstrated that transition metal-catalyzed C-H activation, often directed by the pyridine nitrogen, can achieve high regioselectivity. researchgate.netrsc.org For this compound, this could enable direct arylation, alkylation, or amination at the C-3, C-4, or C-6 positions, depending on the catalytic system employed. researchgate.netnih.gov The use of pyridylphosphonium salts as activating groups for subsequent cross-coupling reactions represents another sophisticated strategy for selective C-4 functionalization. acs.org
Photoredox catalysis has also emerged as a powerful method for pyridine functionalization under mild conditions using visible light. acs.org This technique generates radical intermediates that can participate in a variety of bond-forming reactions. unibo.itresearchgate.net For instance, the generation of pyridinyl radicals allows for couplings with allylic partners, offering a different regioselectivity profile compared to classical Minisci-type reactions. unibo.itacs.org This could be applied to introduce novel substituents onto the pyridine ring of this compound.
The Boc-protecting group on the amino function also offers a handle for selective transformations. While typically used for protection, research into its selective removal is ongoing. Iron(III)-catalyzed methods have been developed for practical and selective Boc deprotection. rsc.org Furthermore, thermal deprotection in continuous flow systems has shown promise for selectively removing one Boc group in the presence of another, based on their different chemical environments (e.g., aryl vs. alkyl). nih.gov This level of control would be invaluable for selectively modifying the amino group after the pyridine ring has been functionalized.
Integration with Machine Learning and Artificial Intelligence for Retrosynthetic Analysis and Reaction Prediction
The fields of organic synthesis and drug discovery are being revolutionized by the integration of machine learning (ML) and artificial intelligence (AI). nih.govengineering.org.cn These tools are increasingly being used to design synthetic routes and predict reaction outcomes, which can significantly accelerate the discovery of new derivatives of molecules like this compound. arxiv.org
The table below outlines the application of AI in the chemistry of this compound.
Table 2: Applications of AI in the Chemistry of this compound| AI Application | Function | Benefit | Relevant Research |
|---|---|---|---|
| Retrosynthesis Prediction | Proposes synthetic routes from target molecule to starting materials. | Accelerates route design, identifies novel pathways. | engineering.org.cnarxiv.orgchemrxiv.org |
| Forward Reaction Prediction | Predicts the product(s) of a given set of reactants and conditions. | Guides experimental design, avoids unproductive reactions. | drugtargetreview.comquantumzeitgeist.com |
| Reaction Optimization | Suggests optimal reaction conditions (temperature, solvent, catalyst). | Improves reaction yield and purity, reduces development time. | chemai.io |
| Property Prediction | Estimates physicochemical or biological properties of novel derivatives. | Prioritizes synthesis of high-value compounds. | nih.gov |
Mechanistic Investigations into Key Synthetic Steps
A deeper understanding of the reaction mechanisms underpinning the synthesis and functionalization of this compound is crucial for optimizing existing protocols and developing new ones. Modern research is leveraging both computational and experimental techniques to probe these mechanisms in detail.
For the novel derivatization reactions, mechanistic studies are essential. In the case of C-H activation, for instance, understanding the precise role of the directing group, the nature of the metal-carbon bond formation, and the factors controlling regioselectivity is an active area of research. researchgate.netacs.org Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the energetics of different reaction pathways and the structures of key intermediates and transition states. acs.org
Similarly, for photoredox-catalyzed reactions, mechanistic investigations using techniques like cyclic voltammetry and electron paramagnetic resonance (EPR) spectroscopy can help to identify the key radical intermediates and elucidate the catalytic cycle. unibo.itacs.org Such studies have been crucial in distinguishing different mechanistic pathways, for example, between a Minisci-type reaction and a radical-radical coupling process. acs.org
Even for seemingly well-understood reactions, such as the Boc protection of aminopyridines, there can be challenges with selectivity and yield that warrant further investigation. google.com Developing a detailed kinetic and mechanistic model for the synthesis of this compound would allow for more precise control over the reaction, minimizing by-product formation and maximizing efficiency. This is particularly important when translating a synthesis from a lab-scale batch process to an industrial-scale flow process.
Q & A
Q. What are the key physicochemical properties of 5-(Boc-amino)pyridine-2-ethanol, and how do they influence experimental design?
- Methodological Answer : The compound’s LogP (2.089) and topological polar surface area (45.6 Ų) indicate moderate hydrophobicity and hydrogen-bonding capacity, critical for solubility optimization in reaction media like ethanol or DMF . Its molecular weight (258.137 g/mol) and rotatable bond count (6) suggest flexibility in synthetic applications. Prioritize characterization via HPLC (to assess purity) and NMR (to confirm Boc-group integrity). Use computational tools (e.g., molecular dynamics) to predict solvent interactions.
Q. How can researchers ensure the stability of this compound during storage and reactions?
- Methodological Answer : Store the compound at -20°C under inert gas (N₂ or Ar) to prevent Boc-group hydrolysis. Monitor stability via periodic FT-IR or LC-MS to detect degradation (e.g., free amine formation). Avoid prolonged exposure to acidic/basic conditions; use buffered systems (pH 6–8) in aqueous reactions. Reference analogs like ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate, which requires similar handling .
Q. What are the standard synthetic routes for introducing the Boc-protected amine to pyridine-2-ethanol derivatives?
- Methodological Answer : A common approach involves Mitsunobu reactions (e.g., diethyl azodicarboxylate/triphenylphosphine) to couple Boc-protected amines to hydroxylated pyridines. Alternatively, nucleophilic substitution with Boc-aminoalkyl halides under basic conditions (K₂CO₃/DMF). Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and purify via column chromatography (silica gel, gradient elution) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound derivatives?
- Methodological Answer : Ambiguities in NMR signals (e.g., overlapping peaks for ethyl or Boc groups) can arise from conformational dynamics. Use variable-temperature NMR (VT-NMR) to assess rotational barriers or employ 2D techniques (COSY, HSQC) to resolve coupling. Cross-validate with high-resolution mass spectrometry (HRMS) and IR data. For example, pyridine derivatives like 2-chloro-5-fluorobenzaldehyde require similar multidimensional analysis .
Q. What strategies optimize the regioselectivity of functionalizing pyridine-2-ethanol scaffolds?
- Methodological Answer : Directing groups (e.g., Boc-protected amines) can influence electrophilic substitution patterns. For C-5 modification, employ Pd-catalyzed cross-coupling (Suzuki-Miyaura) with aryl boronic acids. Computational modeling (DFT) predicts electronic effects at specific positions. Compare with analogous systems like 5-bromo-2-chloro-4-methylpyridine, where steric and electronic factors dictate reactivity .
Q. How can researchers validate the hydrogen-bonding network of this compound in crystal structures?
- Methodological Answer : Perform X-ray crystallography and analyze hydrogen-bond donor/acceptor counts (1 donor, 4 acceptors from ). Compare with databases (Cambridge Structural Database) for pyridine-ethanol analogs. Use Hirshfeld surface analysis to quantify intermolecular interactions. For unstable crystals, substitute with powder XRD paired with Rietveld refinement .
Data Analysis and Experimental Design
Q. What statistical methods are recommended for analyzing dose-response data in pharmacological studies involving this compound?
- Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. For time-dependent effects (e.g., enzyme inhibition), employ mixed-effects models. Reference studies on pyridine derivatives like 2-(6-methoxy-4-quinolinyl)ethanol, which used similar bioassay frameworks .
Q. How should researchers design controls to distinguish Boc-group-specific effects from pyridine-2-ethanol backbone interactions?
- Methodological Answer : Synthesize and test three analogs: (1) Boc-deprotected variant, (2) pyridine-2-ethanol without Boc, and (3) a structurally unrelated scaffold with similar LogP/PSA. Use isothermal titration calorimetry (ITC) to compare binding affinities. For cellular assays, include siRNA knockdown of target proteins to confirm specificity .
Safety and Compliance
Q. What are the critical safety protocols for handling this compound in large-scale syntheses?
- Methodological Answer : Use explosion-proof equipment for reactions involving volatile solvents (e.g., ethanol). Implement engineering controls (fume hoods, closed-system reactors) to minimize exposure. Follow waste disposal guidelines for halogenated byproducts (e.g., column chromatography eluents). Reference safety data for ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate, which mandates PPE (gloves, goggles) and segregated waste storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
